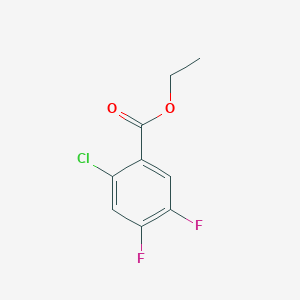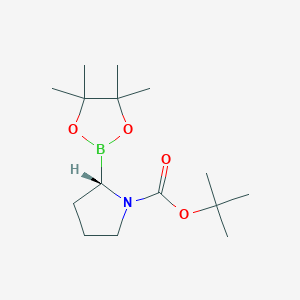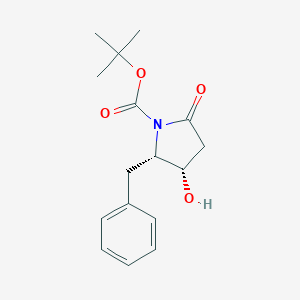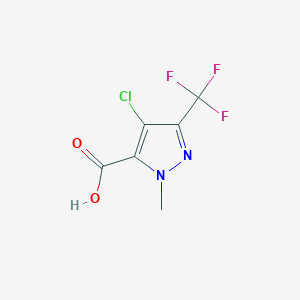![molecular formula C16H30N4O5 B168897 2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid CAS No. 104845-51-4](/img/structure/B168897.png)
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid, also known as N-Acetyl-L-methionyl-L-leucyl-L-isoleucyl-L-phenylalanine (NAc-Met-Leu-Ile-Phe-NH2), is a peptide with potential therapeutic applications in the field of cancer research. This peptide has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The anti-cancer activity of NAc-Met-Leu-Ile-Phe-NH2 is thought to be mediated through its interaction with the GRP78 protein, which is overexpressed in cancer cells. This interaction leads to the downregulation of several signaling pathways involved in cancer cell survival and proliferation, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
NAc-Met-Leu-Ile-Phe-NH2 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent. In addition to its anti-cancer properties, this peptide has also been found to exhibit anti-inflammatory and antioxidant effects, suggesting its potential for use in other disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NAc-Met-Leu-Ile-Phe-NH2 in lab experiments is its specificity for cancer cells, which minimizes the risk of off-target effects. However, one limitation of using this peptide is its relatively short half-life, which may require frequent dosing in vivo.
Zukünftige Richtungen
Future research on NAc-Met-Leu-Ile-Phe-NH2 could focus on the development of more stable analogs with longer half-lives, as well as the optimization of dosing regimens for maximum efficacy. In addition, further investigation into the mechanisms underlying the anti-cancer and other biological effects of this peptide could lead to the development of new therapeutic strategies for cancer and other diseases.
Synthesemethoden
The synthesis of NAc-Met-Leu-Ile-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to yield the final product.
Wissenschaftliche Forschungsanwendungen
NAc-Met-Leu-Ile-Phe-NH2 has been extensively studied for its anti-cancer properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancers. In addition, this peptide has been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
Eigenschaften
CAS-Nummer |
104845-51-4 |
|---|---|
Produktname |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
Molekularformel |
C16H30N4O5 |
Molekulargewicht |
358.43 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O5/c1-9(2)5-11(15(24)18-8-14(22)23)20-16(25)12(6-10(3)4)19-13(21)7-17/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,21)(H,20,25)(H,22,23)/t11-,12-/m0/s1 |
InChI-Schlüssel |
KOKYCSGKPFXHAU-RYUDHWBXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Sequenz |
GLLG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



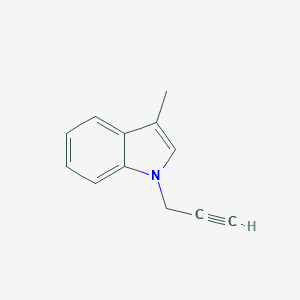
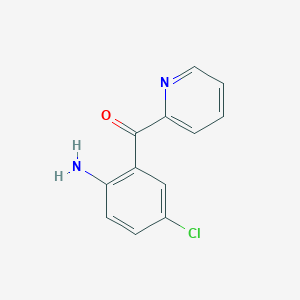
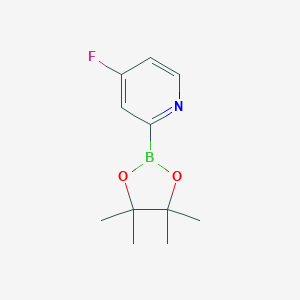
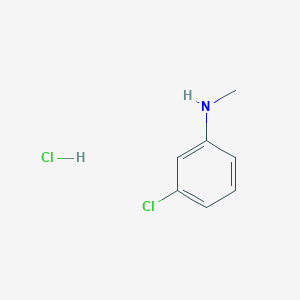
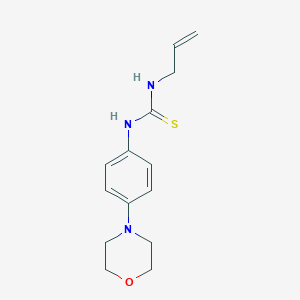
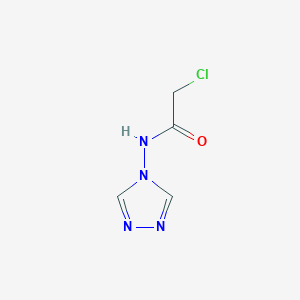
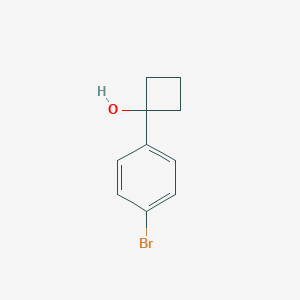
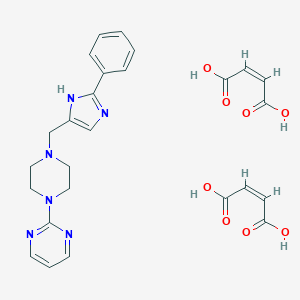
![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

